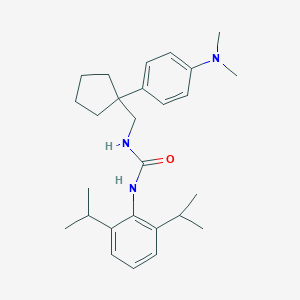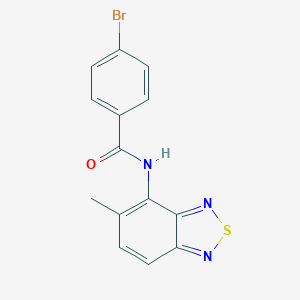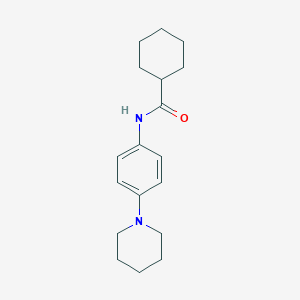![molecular formula C23H18N2O4 B238750 N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It acts by inhibiting the activity of protein kinase BTK, which is involved in the signaling pathways that promote the growth and survival of cancer cells.
Wirkmechanismus
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide acts by inhibiting the activity of protein kinase BTK, which is involved in the signaling pathways that promote the growth and survival of cancer cells. By inhibiting BTK, N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide blocks the activation of downstream signaling pathways that are necessary for cancer cell survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, suppression of downstream signaling pathways, induction of apoptosis, and inhibition of cancer cell proliferation and survival. N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has also been shown to enhance the efficacy of other anti-cancer therapies, such as chemotherapy and immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide for lab experiments is its specificity for BTK, which allows for the selective inhibition of this target without affecting other signaling pathways. This makes N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for further research on N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. One area of interest is the development of combination therapies that include N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide and other anti-cancer agents, such as immunotherapy or targeted therapies. Another area of interest is the identification of biomarkers that can predict response to N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, which could help to guide patient selection and treatment strategies. Finally, further research is needed to better understand the mechanisms of resistance to N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis method of N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 2-naphthol with acetic anhydride to form 2-acetylnaphthol, followed by the reaction of 2-acetylnaphthol with 4-aminobenzophenone to form 3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. The final product is purified by column chromatography to obtain N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of various hematologic malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the efficacy of other anti-cancer therapies. N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide is currently being evaluated in clinical trials for the treatment of these and other types of cancer.
Eigenschaften
Produktname |
N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide |
|---|---|
Molekularformel |
C23H18N2O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[3-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H18N2O4/c26-22(15-29-20-11-10-16-5-1-2-6-17(16)13-20)24-18-7-3-8-19(14-18)25-23(27)21-9-4-12-28-21/h1-14H,15H2,(H,24,26)(H,25,27) |
InChI-Schlüssel |
IEQZOGHYZDJHIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)


![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
